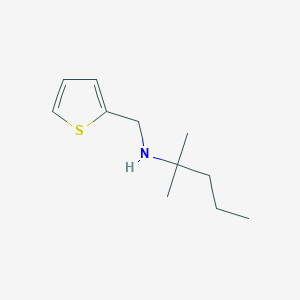
(2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine
Descripción general
Descripción
(2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine is a chemically differentiated building block for organic synthesis and medicinal chemistry . It has a molecular formula of C11H19NS. This compound is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine consists of a thiophene ring attached to a 2-methylpentan-2-yl group via a methylene bridge . The molecular weight of the compound is 197.34 g/mol .Aplicaciones Científicas De Investigación
LED-Induced Polymerization
Star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives have been developed as photoinitiators for radical and cationic polymerizations under near-UV and visible light-emitting diodes (LEDs). These derivatives exhibit higher polymerization efficiencies under air compared to commercial photoinitiators, overcoming oxygen inhibition and showcasing excellent photoinitiating abilities for the polymerization of epoxides or (meth)acrylates (Zhang et al., 2015).
Synthesis and Physical-Chemical Properties
The synthesis and study of physical-chemical properties of 3-(alkylthio)-4-R-5-(thiophene-2-ylmethyl)-4H-1,2,4-triazoles highlight the potential for further studying the biological effects of these synthesized compounds, suggesting applications in medicinal chemistry (Suhak et al., 2015).
Poly(thiophenylanilino) and Poly(furanylanilino) Polymers
Novel hybrid polymers with thiophenylanilino and furanylanilino backbones offer insights into the development of materials with potential electronic applications, highlighting the synthesis of new monomers and their electrochemical polymerization to produce electroactive films (Baldwin et al., 2008).
Catalytic Chemical Amide Synthesis
A method using (2-(thiophen-2-ylmethyl)phenyl)boronic acid as a catalyst for amide bond synthesis between carboxylic acids and amines at room temperature showcases applications in peptide synthesis, with potential implications in pharmaceutical research (El Dine et al., 2015).
Solubility of CO2 in Aqueous Solutions
Research on the solubility of CO2 in aqueous solutions of 1,5-diamino-2-methylpentane (DAMP) contributes to the understanding of CO2 capture processes, offering insights into the development of more efficient and environmentally friendly carbon capture and sequestration technologies (Azhgan et al., 2016).
Propiedades
IUPAC Name |
2-methyl-N-(thiophen-2-ylmethyl)pentan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NS/c1-4-7-11(2,3)12-9-10-6-5-8-13-10/h5-6,8,12H,4,7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRGDTRBNKCBSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)NCC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




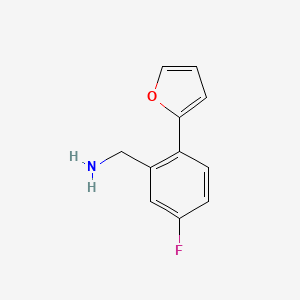


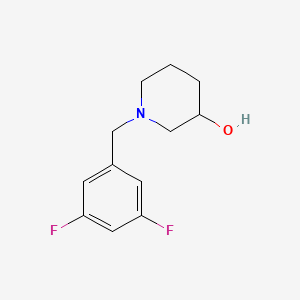
![3-[3-(4-Methoxybenzyl)-ureido]-propionic acid methyl ester](/img/structure/B1474037.png)
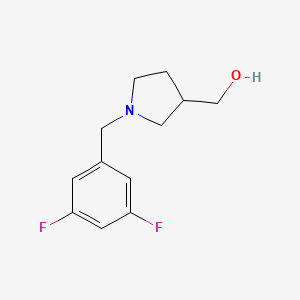

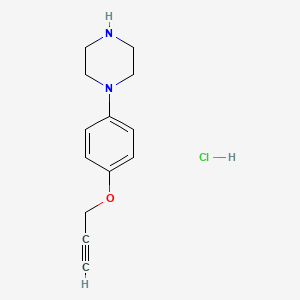
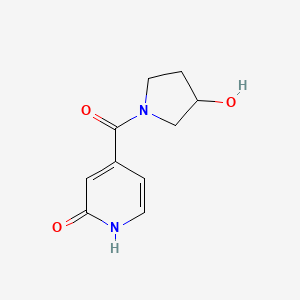
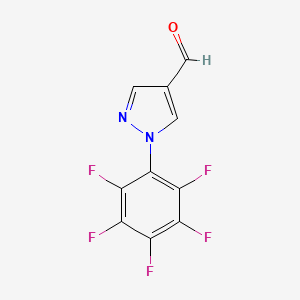
![6-Methoxydibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474048.png)
![6,8-Dimethyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474050.png)
![2-(2-Thienyl)[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1474052.png)